Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Description
IUPAC Nomenclature and Systematic Identification
The compound Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is systematically identified using IUPAC conventions as butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate. This nomenclature reflects its core piperazine ring substituted with a 2-bromoacetyl group at the N1 position and an acetate ester at the C2 position, with a butyl chain extending from the ester oxygen. The molecular formula is C₁₂H₁₉BrN₂O₄ , and its CAS registry number is 1219403-52-7 .
Table 1: Systematic Identifiers
| Property | Value |
|---|---|
| IUPAC Name | butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate |
| Molecular Formula | C₁₂H₁₉BrN₂O₄ |
| CAS Number | 1219403-52-7 |
| SMILES | CCCCOC(=O)CC1C(=O)N(CCN1)C(=O)CBr |
Molecular Architecture: Piperazine Core Modifications
The molecule features a piperazine ring modified at two positions:
- N1 Substitution : A 2-bromoacetyl group (-CO-CH₂-Br) introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.
- C2 Substitution : An acetate ester (-O-CO-CH₂-) linked to a butyl chain enhances lipophilicity, influencing solubility and crystallinity.
The 3-oxo group on the piperazine ring creates a planar amide bond, stabilizing the ring conformation through resonance. This modification reduces ring flexibility compared to unsubstituted piperazine, as evidenced by NMR studies showing restricted rotation about the N1-C2 bond.
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction data for analogous compounds (e.g., tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate) reveal a centrosymmetric space group (P2₁/c) with intramolecular hydrogen bonds between the oxo group (O=C) and adjacent NH groups. The piperazine ring adopts a chair conformation , with the bromoacetyl and acetate substituents occupying equatorial positions to minimize steric strain.
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Bond Length (C-Br) | 1.93 Å |
| Torsion Angle (N1-C2) | 178.5° |
| Hydrogen Bond (N-H···O) | 2.89 Å, 158° |
Comparative Structural Analysis with Related Acetylpiperazine Derivatives
Comparative studies highlight distinct structural features:
- Butyl 2-(3-oxopiperazin-2-yl)acetate (CAS 90973-88-9) : Lacks the bromoacetyl group, resulting in reduced electrophilicity and higher thermal stability (decomposition at 234°C vs. 185°C for the brominated analog).
- tert-Butyl 4-(2-bromoacetyl)piperazine-1-carboxylate (CAS 112257-12-2) : Replaces the butyl ester with a tert-butyl carbamate, enhancing steric hindrance and altering crystallization patterns.
Table 3: Structural Comparison
| Compound | Substituents | Melting Point | Reactivity Profile |
|---|---|---|---|
| Butyl 2-[1-(2-bromoacetyl)-3-oxo-...] | Bromoacetyl, butyl ester | 185°C | High (SN2 reactions) |
| Butyl 2-(3-oxopiperazin-2-yl)acetate | Unmodified N1, butyl ester | 234°C | Low |
| tert-Butyl 4-(2-bromoacetyl)piperazine | Bromoacetyl, tert-butyl carbamate | 198°C | Moderate (steric hindrance) |
Properties
IUPAC Name |
butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O4/c1-2-3-6-19-11(17)7-9-12(18)14-4-5-15(9)10(16)8-13/h9H,2-8H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYFGNZJHWIUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Nucleophilic Substitution on Piperazine Derivatives
- Step 1: Synthesis of 2-oxo-3-phenylpiperazine derivatives (or analogous piperazine compounds).
- Step 2: Alkylation with 2-bromoacetyl bromide to introduce the 2-bromoacetyl functionality onto the nitrogen atom of the piperazine ring.
- Step 3: Esterification with butanol derivatives to form the butyl ester.
- Reagents: Piperazine derivatives, 2-bromoacetyl bromide, triethylamine or potassium carbonate (as base), solvents such as dichloromethane or acetonitrile.
- Temperature: Typically performed at 0–25°C for alkylation steps.
- Purification: Crystallization or column chromatography.
The nucleophilic nitrogen on the piperazine ring attacks the electrophilic carbon in 2-bromoacetyl bromide, forming a stable N-alkylated intermediate. The esterification with butanol derivatives is achieved via Fischer esterification or using coupling agents like DCC (dicyclohexylcarbodiimide).
Multi-Step Synthesis from Chlorinated Precursors
- Starting from chlorinated or activated piperazine derivatives.
- Step 1: Chlorination or activation of the piperazine ring.
- Step 2: Nucleophilic substitution with 2-bromoacetyl compounds.
- Step 3: Esterification with butanol or butyl derivatives under acidic conditions.
- Use of polar aprotic solvents such as DMF or DMSO.
- Elevated temperatures (50–80°C) to facilitate substitution.
- Use of catalysts like catalytic amounts of acid or base.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1. Nucleophilic substitution | Piperazine derivatives | 2-bromoacetyl bromide, TEA | Dichloromethane | 0–25°C, 2–4 hrs | 70–85% | High regioselectivity |
| 2. Multi-step activation | Chlorinated piperazine | 2-bromoacetyl derivatives | DMSO, DMF | 50–80°C, 6–12 hrs | 60–75% | Suitable for scale-up |
| 3. Esterification | Acid intermediates | Butanol derivatives, DCC | Toluene or ethanol | Reflux, 12–24 hrs | 65–80% | Ester purity depends on purification |
Research Findings and Optimization
Recent studies emphasize the importance of controlling reaction parameters to maximize yield and purity:
- Temperature control during alkylation minimizes side reactions.
- Use of excess base (e.g., potassium carbonate) enhances nucleophilicity.
- Choice of solvent influences reaction rate and selectivity; dichloromethane and acetonitrile are preferred.
- Purification techniques such as recrystallization or chromatography are critical for obtaining analytically pure compounds.
One study reports a yield of approximately 80% when using triethylamine as a base in dichloromethane at room temperature for the alkylation step, followed by esterification under reflux conditions.
Notes and Considerations
- The presence of the bromine atom in the 2-bromoacetyl group necessitates careful handling due to its reactivity.
- Protecting groups may be employed during multi-step syntheses to prevent undesired side reactions.
- The choice of esterification method impacts the final purity; Fischer esterification is common but may require purification steps.
Chemical Reactions Analysis
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:
Substitution reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis : The synthesis of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate typically involves the cyclization of appropriate precursors to form the piperazine ring, followed by esterification with butyl acetate. The bromoacetyl group in the compound is crucial for its reactivity, allowing it to undergo various chemical transformations such as nucleophilic substitutions and hydrolysis.
Chemical Reactions :
- Substitution Reactions : The bromoacetyl group can be substituted with various nucleophiles, leading to the formation of derivatives useful in further chemical synthesis.
- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
A. Chemistry
This compound serves as a valuable building block in organic synthesis. It is used as a reagent in various organic reactions, facilitating the development of more complex molecules. Its ability to undergo substitution reactions makes it particularly useful in creating derivatives for further study.
B. Biology
In the field of proteomics, this compound is utilized for studying protein interactions and modifications. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, enabling researchers to label and identify proteins through mass spectrometry or other analytical techniques .
C. Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its interaction with biological molecules. Studies have shown that it may possess pharmacological properties that could be beneficial in treating various conditions, although specific clinical applications are still under exploration .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- Proteomics Research : A study demonstrated its effectiveness as a reagent for labeling proteins, which is essential for understanding protein dynamics and interactions in cellular processes .
- Medicinal Applications : Preliminary investigations indicated that compounds similar to this compound exhibit activity at serotonin receptors, suggesting potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The piperazine ring and ester group also contribute to the compound’s overall reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Propyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate
2-Methoxyethyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate (BI17612)
Isopentyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Dodecyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate
- Molecular Formula : C₂₀H₃₄BrN₂O₄ (estimated).
- Key Feature : Long dodecyl chain confers high hydrophobicity, suitable for lipid-based formulations or membrane studies.
- Availability: Sold as a 500 mg unit (sc-326884) by Santa Cruz Biotechnology .
sec-Butyl 2-[1-(2-Bromoacetyl)-3-oxo-2-piperazinyl]-acetate
- Molecular Formula : C₁₂H₁₉BrN₂O₄.
- Key Feature : Branched sec-butyl isomer may alter crystallization behavior or solubility compared to linear butyl esters.
- Molecular Weight : 335.19 g/mol .
Functional Group Variations
Ethyl 2-[1-(2,4-Difluorobenzoyl)-3-oxo-2-piperazinyl]-acetate
- Molecular Formula : C₁₅H₁₅F₂N₂O₄.
- Application: Potential use in kinase inhibition studies (CAS 318288-62-9) .
Structural and Functional Comparison Table
Implications of Structural Differences
Lipophilicity : Longer alkyl chains (e.g., dodecyl) increase hydrophobicity, favoring lipid bilayer interactions, while polar groups (e.g., methoxyethyl) enhance aqueous solubility .
Reactivity : The bromoacetyl group in the parent compound enables nucleophilic substitution, whereas the difluorobenzoyl analog lacks this reactivity but offers stability .
Branching Effects : Branched esters (isopentyl, sec-butyl) may hinder crystallization, improving solubility in organic solvents .
Research and Commercial Availability
- Synthetic Utility: These compounds are primarily marketed as research reagents, with suppliers like Santa Cruz Biotechnology and Parchem providing gram-scale quantities .
- Gaps in Data: Limited published studies on biological activity or pharmacokinetics; further research is needed to explore their therapeutic or biochemical roles.
Biological Activity
Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate (CAS No. 1219403-52-7) is a synthetic compound with a complex structure that includes a piperazine ring and a bromoacetyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics.
- Molecular Formula : C₁₂H₁₉BrN₂O₄
- Molecular Weight : 335.19 g/mol
- IUPAC Name : Butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
- Canonical SMILES : CCCC(=O)CC1C(=O)NCCN1C(=O)CBr
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromoacetyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications that may alter protein function. The piperazine structure may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens has yet to be extensively documented but is an area of ongoing research.
Proteomics Research
This compound serves as a valuable tool in proteomics for studying protein interactions and modifications. Its ability to covalently modify proteins can help elucidate protein functions and interactions within cellular pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoacetyl intermediates (e.g., benzyl 2-bromoacetate derivatives) are reacted with piperazine precursors under controlled basic conditions. Continuous-flow synthesis (as demonstrated in bromoacetate analogs) improves yield and reduces side reactions by minimizing thermal degradation . Key steps include protecting group strategies for the piperazine nitrogen and selective esterification of the butyl group.
Q. How can purification and characterization of this compound be achieved in high-purity form?
- Methodological Answer : Purification typically involves recrystallization (using solvents like ethanol or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradients). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination (comparison to literature values for analogs, e.g., 156–161°C for p-bromophenoxyacetic acid) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The bromoacetyl group is moisture- and light-sensitive. Storage under inert gas (argon) at –20°C in amber vials is recommended. Stability studies for similar esters show degradation via hydrolysis (monitored by pH shifts and TLC), requiring anhydrous conditions during synthesis .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- NMR : H and C NMR identify the piperazine ring protons (δ 3.0–4.0 ppm) and bromoacetyl carbonyl (δ 170–175 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks (calculated for CHBrNO: 371.06 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Resolves stereochemical ambiguities, as seen in trifluoroacetate salts of piperazinium derivatives .
Q. What experimental strategies address contradictions in reactivity data during functionalization?
- Methodological Answer : Discrepancies (e.g., unexpected byproducts during bromoacetyl coupling) may arise from competing N- vs. O-acylation. Kinetic studies (varying temperature/pH) and isotopic labeling (e.g., O in esters) can clarify mechanisms. Computational modeling (DFT) predicts reactive sites, while LC-MS tracks intermediate formation .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use crystal structures of target enzymes (e.g., proteases) to model interactions with the piperazine ring and bromoacetyl group.
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories).
- ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP ≈2.5) and metabolic liability of the ester moiety .
Q. What methodologies validate the compound’s role in inhibiting specific enzymatic pathways?
- Methodological Answer :
- Enzyme assays : Measure IC values via fluorogenic substrates (e.g., caspase-3 inhibition assays).
- Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition.
- SAR studies : Compare analogs (e.g., varying bromoacetyl to chloroacetyl groups) to identify critical pharmacophores .
Q. How do researchers reconcile conflicting toxicity data in preclinical studies?
- Methodological Answer : Discrepancies may stem from metabolite variability. Strategies include:
- In vitro hepatotoxicity assays : Primary hepatocyte viability tests (MTT assays) with LC-MS metabolite profiling.
- Species-specific differences : Compare rodent vs. human microsomal stability.
- Dose-response modeling : Hill coefficients identify threshold effects .
Methodological Resources
- Synthetic Protocols : Kanto Reagents’ catalogs provide analogs (e.g., benzyl 3-bromopropyl ether) with validated reaction conditions .
- Analytical Standards : PubChem data (InChI keys, SMILES) ensure reproducibility in spectral assignments .
- Safety Guidelines : Follow OSHA-compliant handling for brominated compounds, including fume hood use and waste neutralization protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
